N-(5-methyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling under specific conditions Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM)
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another compound with a similar heterocyclic structure.
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of thiazole, oxadiazole, and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties not found in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-9-20-18(28-12)21-16(24)11-27-19-23-22-17(26-19)10-25-15-7-6-13-4-2-3-5-14(13)8-15/h6-9H,2-5,10-11H2,1H3,(H,20,21,24) |
InChI Key |
XUKZXELSDQMIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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